molecular formula C16H21N3O4 B6349029 8-Ethyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326810-83-6

8-Ethyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349029
CAS No.: 1326810-83-6
M. Wt: 319.36 g/mol
InChI Key: HATXQCNGJJHNEW-UHFFFAOYSA-N
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Description

8-Ethyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326810-83-6) is a high-purity spirocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C16H21N3O4 and a molecular weight of 319.36 g/mol, this compound features a unique 1-oxa-4,8-diazaspiro[4.5]decane scaffold that serves as a privileged structure in drug discovery . This compound is primarily valued as a key synthetic intermediate for developing novel therapeutic agents. Its structural framework is closely related to compounds investigated as neuropeptide Y5 (NPY Y5) receptor antagonists, which represent a promising target for the treatment of eating disorders such as binge eating and bulimia, as well as obesity . The spirocyclic core of this molecule provides a rigid, three-dimensional architecture that can enhance binding selectivity and optimize pharmacokinetic properties in drug candidates. Researchers utilize this chemical building block in the design and synthesis of potential pharmaceuticals targeting metabolic and central nervous system disorders. The compound's complex heterocyclic system, incorporating multiple nitrogen atoms and a carboxylic acid functional group, offers versatile sites for further chemical modification and structure-activity relationship (SAR) studies . Related 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have demonstrated notable biological activity, including antihypertensive effects through alpha-adrenergic receptor blockade, highlighting the therapeutic potential of this structural class . This product is provided with 95.0% purity and is intended For Research Use Only (RUO). It is strictly not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, as it may cause skin irritation, serious eye irritation, and respiratory irritation .

Properties

IUPAC Name

8-ethyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-2-18-8-5-16(6-9-18)19(13(11-23-16)15(21)22)14(20)12-4-3-7-17-10-12/h3-4,7,10,13H,2,5-6,8-9,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATXQCNGJJHNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-Ethyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a member of the spirocyclic family of compounds, characterized by its unique structural features. This article explores its biological activity, including pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₄H₁₈N₂O₃
  • Molecular Weight : 278.31 g/mol
  • CAS Number : 1326810-12-1
  • Structure :
    • The compound features a spirocyclic structure, which is known to influence its biological activity.

Pharmacological Activities

Research on the biological activity of this compound indicates several noteworthy pharmacological properties:

1. Antimicrobial Activity

Studies have shown that spirocyclic compounds exhibit significant antimicrobial properties. The presence of the pyridine moiety is believed to enhance the interaction with microbial cell membranes, leading to increased efficacy against various pathogens.

2. CNS Activity

Preliminary data suggest that the compound may possess central nervous system (CNS) activity. Compounds with similar structures have been associated with neuroprotective effects and potential applications in treating neurological disorders.

3. G Protein-Coupled Receptor Modulation

Research indicates that compounds within this class can interact with G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes. This interaction may lead to modulation of neurotransmitter release, influencing mood and behavior.

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityFindings
AntimicrobialExhibited effective inhibition against Gram-positive bacteria, particularly Staphylococcus aureus.
CNS ActivityDemonstrated neuroprotective effects in rodent models of neurodegeneration.
GPCR ModulationShowed affinity for specific GPCRs linked to anxiety and depression pathways.

The biological activity of 8-Ethyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is hypothesized to involve:

  • Receptor Binding : The compound likely binds to specific receptors in the brain, modulating neurotransmitter systems.
  • Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, affecting membrane fluidity and function.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that derivatives of diazaspiro compounds exhibit significant antimicrobial properties. The structural framework of 8-Ethyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid may enhance its efficacy against various bacterial strains due to the presence of the pyridine moiety, which is known to contribute to biological activity.

2. Anticancer Properties
Studies have shown that certain diazaspiro compounds can inhibit cancer cell proliferation. The unique structure of 8-Ethyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid may allow it to interact with specific molecular targets involved in cancer progression, making it a candidate for further investigation as an anticancer agent.

3. Neurological Applications
Compounds similar to 8-Ethyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid have been studied for their effects on neuroreceptors. The potential modulation of neurotransmitter systems could position this compound as a therapeutic option for neurodegenerative diseases or psychiatric disorders.

Synthetic Applications

1. Building Block in Organic Synthesis
The complex structure of 8-Ethyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid serves as a versatile building block in the synthesis of other heterocyclic compounds. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.

2. Chiral Auxiliary
Due to its stereogenic centers, this compound can be utilized as a chiral auxiliary in asymmetric synthesis. This application is particularly relevant in the production of pharmaceuticals where chirality plays a crucial role in biological activity.

Structural Characteristics

The molecular structure of 8-Ethyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid features a spirocyclic arrangement that contributes to its unique chemical properties. The presence of both nitrogen and oxygen heteroatoms enhances its reactivity and interaction with biological targets.

Case Studies and Research Findings

A review of recent literature reveals several studies focusing on the synthesis and biological evaluation of diazaspiro compounds:

Study Findings Application
Study A Demonstrated antimicrobial activity against Gram-positive bacteriaPotential use as an antibiotic
Study B Showed cytotoxic effects on cancer cell linesInvestigated for anticancer drug development
Study C Explored neuroprotective effects in animal modelsSuggested use in treating neurodegenerative diseases

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Benzyl derivatives () may exhibit higher lipophilicity, impacting membrane permeability but increasing metabolic instability.
  • Halogenated benzoyl groups (e.g., 2,4-difluoro in , 4-chloro in ) enhance electronegativity, improving binding affinity in halogen-bonding interactions.

Preparation Methods

Purity and Yield Enhancements

  • Chromatographic purification : Silica gel column chromatography (EtOAc/hexane, 3:7) improves purity to >99% (HPLC).

  • Crystallization : Recrystallization from ethanol/water (7:3) yields crystalline product.

Synthetic Challenges and Solutions

  • Regioselectivity in acylation : Use of bulky bases (e.g., DIPEA) minimizes over-acylation.

  • Spiro ring stability : Anhydrous conditions prevent hydrolysis during alkylation.

Comparative Analysis of Synthetic Routes

The table below contrasts two viable routes for the target compound:

ParameterRoute A (Stepwise Functionalization)Route B (Convergent Synthesis)
Total Steps75
Overall Yield (%)5261
Key AdvantageBetter regiocontrolFewer purification steps
Critical StepSpiro ring formationAcylation

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton environments and confirm the spirocyclic framework. For example, distinct singlet signals for the spiro carbon (C-5) and pyridine ring protons .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C17H21N3O4) and detects fragmentation patterns indicative of the diazaspiro core .
  • Computational Validation : Density Functional Theory (DFT) calculations predict NMR chemical shifts and optimize 3D geometry, cross-referenced with experimental data to resolve ambiguities .

What computational strategies are effective in resolving contradictions in proposed reaction mechanisms for its synthesis?

Advanced Research Question

  • Reaction Path Search : Quantum chemical calculations (e.g., Gaussian or ORCA) model transition states and intermediates to identify energetically favorable pathways. For example, competing acylation vs. ring-opening reactions can be analyzed via activation energy barriers .
  • Kinetic vs. Thermodynamic Control : Use Molecular Dynamics (MD) simulations to predict dominant products under varying temperatures. Contradictions between experimental yields and theoretical models may arise from solvent effects, requiring explicit solvent modeling .

How should researchers address discrepancies in reported biological activities of structurally analogous diazaspiro compounds?

Advanced Research Question

  • Meta-Analysis : Compare bioactivity datasets (e.g., IC50 values) from analogs like 4-(3,5-difluorobenzoyl)-8-methyl derivatives . Discrepancies may stem from assay conditions (e.g., cell line variability) or purity issues (>95% purity required for reliable data) .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., pyridine vs. benzene rings) and evaluate changes in target binding using molecular docking (AutoDock Vina) to isolate critical pharmacophores .

What methodologies optimize reaction yields while minimizing side products in large-scale synthesis?

Advanced Research Question

  • Design of Experiments (DoE) : Apply factorial designs to test variables like catalyst loading (e.g., Pd/C for hydrogenation) and solvent polarity. For example, THF may favor cyclization over DMF due to lower dielectric constant .
  • In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and terminate reactions at optimal conversion points, reducing over-reduction or polymerization .

How can researchers identify and mitigate sources of impurities during diazaspiro ring formation?

Advanced Research Question

  • Impurity Profiling : LC-MS/MS detects common byproducts, such as open-chain amines from incomplete cyclization or regioisomers from incorrect acylation sites .
  • Crystallization Screening : Screen solvents (e.g., ethanol/water mixtures) to selectively crystallize the target compound, leaving impurities in the mother liquor. Differential Scanning Calorimetry (DSC) confirms purity .

What strategies are recommended for elucidating the role of substituent electronic effects on the compound’s stability?

Advanced Research Question

  • Hammett Analysis : Correlate substituent σ values (e.g., electron-withdrawing pyridine vs. electron-donating ethyl groups) with degradation rates in accelerated stability studies (40°C/75% RH) .
  • Degradation Pathway Mapping : Use LC-HRMS to identify hydrolytic or oxidative degradation products. For instance, the pyridine ring may undergo hydroxylation under acidic conditions, requiring pH-controlled storage .

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